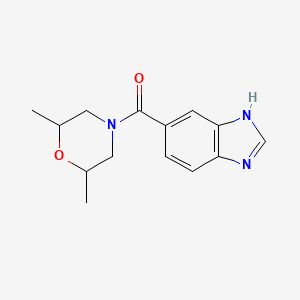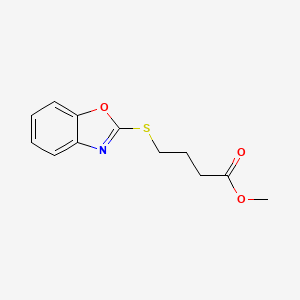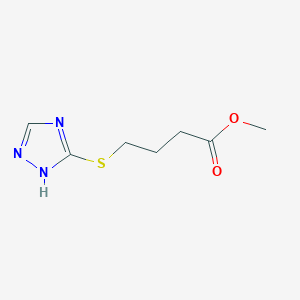
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDM is a heterocyclic compound that contains both a benzimidazole and a morpholine ring in its structure.
Mecanismo De Acción
The mechanism of action of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting certain enzymes or signaling pathways in cells. For example, this compound has been shown to inhibit the production of inflammatory cytokines in macrophages by blocking the activation of NF-κB signaling pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells. It has also been shown to reduce the production of reactive oxygen species and nitric oxide in cells, which are involved in the development of various diseases. In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available reagents and equipment. Another advantage is its diverse range of potential applications in various fields. However, one of the limitations is its low solubility in water, which can limit its bioavailability and effectiveness in certain experiments. Another limitation is the lack of comprehensive toxicity and safety data, which should be considered when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its synthesis method and improve its yield and purity. In medicinal chemistry, future research could focus on the development of this compound derivatives with improved pharmacological properties. In materials science, future research could focus on the synthesis of novel organic materials using this compound as a building block. In catalysis, future research could focus on the development of new metal complexes using this compound as a ligand for various organic transformations.
Métodos De Síntesis
The synthesis of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone involves several steps, including the reaction of 2,6-dimethylmorpholine with 1-bromo-2-nitrobenzene to form 2,6-dimethylmorpholin-4-yl-1-nitrobenzene. This intermediate is then reduced with tin and hydrochloric acid to form 2,6-dimethylmorpholin-4-yl-1-aminobenzene. The final step involves the reaction of 2,6-dimethylmorpholin-4-yl-1-aminobenzene with ethyl 2-bromoacetate to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Aplicaciones Científicas De Investigación
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-tumor activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Propiedades
IUPAC Name |
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-6-17(7-10(2)19-9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJHJSBAKGWOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)


![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)